molecular formula C11H8N4O2 B3011059 4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 940980-93-8

4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid

Cat. No.: B3011059
CAS No.: 940980-93-8
M. Wt: 228.211
InChI Key: PYEDAIXBHFQFFZ-UHFFFAOYSA-N
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Description

4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrimidine and benzimidazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable pyrimidine derivative. The reaction is often carried out in ethanol under reflux conditions for about 30 minutes, yielding the desired product with a good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazole: Similar in structure but lacks the amino and carboxylic acid groups.

    Benzimidazole: A simpler structure with a wide range of biological activities.

    Pyrimidine: A basic heterocyclic compound that forms the core of many biologically active molecules.

Uniqueness

4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid is unique due to its fused ring system and the presence of both amino and carboxylic acid functional groups. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-9-6(10(16)17)5-13-11-14-7-3-1-2-4-8(7)15(9)11/h1-5H,12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEDAIXBHFQFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C=N3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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